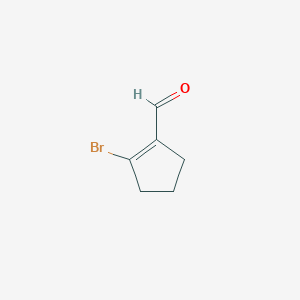
2-bromocyclopent-1-enecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromocyclopent-1-enecarbaldehyde is an organic compound with the molecular formula C₆H₇BrO It is a brominated derivative of cyclopentene with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromocyclopent-1-enecarbaldehyde typically involves the bromination of cyclopentene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The brominated intermediate is then subjected to formylation using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions: 2-Bromocyclopent-1-enecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in an acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-bromocyclopent-1-ene carboxylic acid.
Reduction: 2-bromocyclopent-1-enemethanol.
Substitution: Corresponding substituted cyclopentene derivatives.
科学的研究の応用
Synthetic Applications
1. Precursor in Organic Synthesis
2-Bromocyclopent-1-enecarbaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions:
- Cross-Coupling Reactions : The compound can undergo palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. For instance, studies have shown that it can react with arylboronic acids to yield substituted cyclopentene derivatives with high yields .
- Cyclization Reactions : It has been utilized in cyclization reactions to produce complex cyclic structures. For example, when reacted with dimethoxyaryl substrates, it yields regioisomeric mixtures that can be separated and characterized .
2. Building Block for Functionalized Compounds
The compound is often used as a building block for synthesizing functionalized derivatives. Its aldehyde group can be transformed into various functional groups through oxidation and reduction reactions, making it a versatile precursor for further modifications.
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated that certain synthesized derivatives show significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
2. Anticancer Research
The compound's derivatives have also been explored for their anticancer properties. Preliminary studies suggest that some analogs may inhibit cancer cell proliferation, although further research is needed to elucidate the mechanisms and efficacy .
Material Science Applications
1. Polymer Chemistry
In material science, this compound has potential applications in polymer chemistry. Its reactive sites allow it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or introducing new functionalities to the materials.
2. Photonic Applications
The compound's unique electronic properties make it a candidate for photonic applications. Research into its optical characteristics could lead to developments in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Case Studies
Case Study 1: Synthesis of Cyclopentene Derivatives
A study focused on the synthesis of cyclopentene derivatives using this compound demonstrated its effectiveness in cross-coupling reactions with various arylboronic acids. The results indicated high yields and regioselectivity, showcasing its utility as a synthetic intermediate .
| Reaction Type | Yield (%) | Regioselectivity |
|---|---|---|
| Cross-Coupling with Arylboronic Acids | 85% | High |
| Cyclization with Dimethoxyaryl Substrates | 90% | Mixture |
Case Study 2: Biological Activity Assessment
Another study evaluated the antimicrobial activity of synthesized derivatives from this compound against several bacterial strains. The findings revealed promising activity, suggesting potential for further development into therapeutic agents .
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | High |
作用機序
The mechanism of action of 2-bromocyclopent-1-enecarbaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites make the compound versatile in various chemical transformations, allowing it to interact with different molecular targets and pathways.
類似化合物との比較
2-Bromocyclopent-1-ene: Lacks the aldehyde group, making it less reactive in certain nucleophilic addition reactions.
Cyclopent-1-enecarbaldehyde: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
2-Chlorocyclopent-1-enecarbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness: 2-Bromocyclopent-1-enecarbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, providing dual reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various complex molecules.
特性
CAS番号 |
89466-25-1 |
|---|---|
分子式 |
C6H7BrO |
分子量 |
175.02 g/mol |
IUPAC名 |
2-bromocyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C6H7BrO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2 |
InChIキー |
PRQRTAWJXSGPOJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















